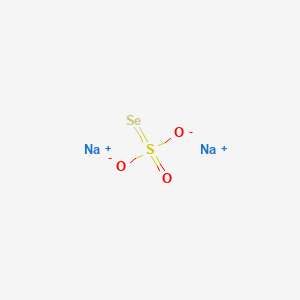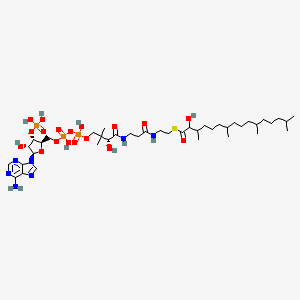
2-hydroxyphytanoyl-coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxyphytanoyl-CoA is a multi-methyl-branched fatty acyl-CoA having 2-hydroxyphytanoyl as the S-acyl group. It is a hydroxy fatty acyl-CoA, a long-chain fatty acyl-CoA, a multi-methyl-branched fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a phytanoyl-CoA and a 2-hydroxyphytanic acid. It is a conjugate acid of a 2-hydroxyphytanoyl-CoA(4-).
Scientific Research Applications
Coenzyme Q10 and Statin-Induced Mitochondrial Dysfunction
- Context : Coenzyme Q10 is crucial for mitochondrial respiration. Deficiencies in coenzyme Q10 lead to various neurologic and myopathic syndromes. Statin medications are known to lower coenzyme Q10 levels in the serum and potentially in muscle tissue, which might contribute to statin-induced myopathies. The study emphasizes the need for additional research in this area, especially considering the pivotal role of coenzymes in mitochondrial function (Deichmann, Lavie, & Andrews, 2010).
Therapeutic Effects of Benzoquinone Ring Analogs in Primary CoQ Deficiencies
- Context : Coenzyme Q (CoQ) is essential for mitochondrial function, and mutations in the CoQ biosynthesis pathway can result in primary coenzyme Q deficiencies, leading to various clinical manifestations. The study reviews the supplementation of 4-hydroxybenzoic acid ring analogs as a new area in the treatment of primary CoQ deficiencies. Understanding the mechanisms through which these compounds ameliorate the biochemical, molecular, or clinical phenotypes of CoQ deficiencies is crucial for developing effective treatments (Pesini, Hidalgo-Gutiérrez, & Quinzii, 2022).
Role of Stearoyl-Coenzyme A Desaturase in Regulating Lipid Metabolism
- Context : Stearoyl-coenzyme A desaturase 1 is a key regulator of metabolism, catalyzing the synthesis of monounsaturated fatty acids. The enzyme plays a pivotal role in health and disease, influencing lipid synthesis, oxidation, thermogenesis, and insulin sensitivity. The review highlights the enzyme's involvement in conditions promoting obesity, insulin resistance, and hepatic steatosis, underlining its importance in metabolic regulation (Flowers & Ntambi, 2008).
Coenzyme A Biosynthesis: An Antimicrobial Drug Target
- Context : The biosynthesis pathway of Coenzyme A (CoA), involving pantothenic acid, is essential for the growth of pathogenic microorganisms. The review discusses the potential of targeting pantothenic acid utilization and CoA biosynthesis as a novel antimicrobial drug target. It examines the inhibitory activity of analogues of pantothenic acid and other precursors of CoA against various microorganisms, highlighting the therapeutic potential of manipulating this metabolic pathway (Spry, Kirk, & Saliba, 2008).
properties
Product Name |
2-hydroxyphytanoyl-coenzyme A |
|---|---|
Molecular Formula |
C41H74N7O18P3S |
Molecular Weight |
1078.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3,7,11,15-tetramethylhexadecanethioate |
InChI |
InChI=1S/C41H74N7O18P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)32(50)40(54)70-20-19-43-30(49)17-18-44-38(53)35(52)41(6,7)22-63-69(60,61)66-68(58,59)62-21-29-34(65-67(55,56)57)33(51)39(64-29)48-24-47-31-36(42)45-23-46-37(31)48/h23-29,32-35,39,50-52H,8-22H2,1-7H3,(H,43,49)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t26?,27?,28?,29-,32?,33-,34-,35+,39-/m1/s1 |
InChI Key |
WNVFJMYPVBOLKV-YLNUKALLSA-N |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
synonyms |
alpha-hydroxyphytanoyl-CoA hydroxyphytanoyl-CoA hydroxyphytanoyl-coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



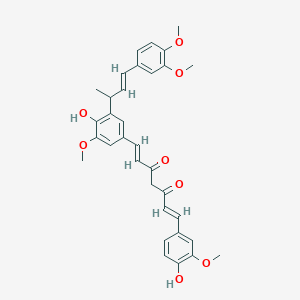


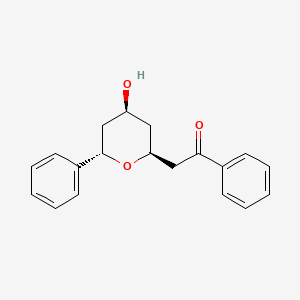

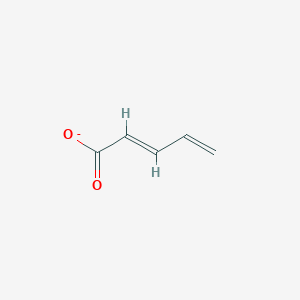


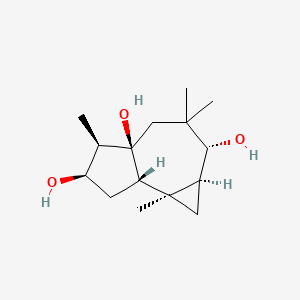

![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)


